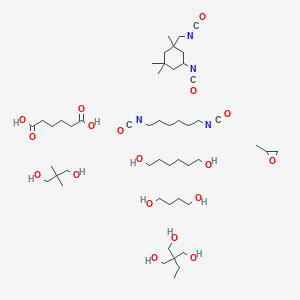
Bssdp
Vue d'ensemble
Description
The Baseline Security Significance Determination Process (BSSDP) is a tool used to evaluate the significance of most physical protection findings in the Security Cornerstone . It incorporates areas of material control and accounting (MC&A), protection of Safeguards Information (SGI), and physical protection . The BSSDP is utilized once a performance deficiency has been evaluated as more than minor .
Applications De Recherche Scientifique
BSSD (Bacillus subtilis Spore Surface Display Technology) : This technology is used for producing enzymes, oral vaccines, drugs, multimeric proteins, and controlling environmental pollution. It represents a significant development in biotechnology applications (Zhang Guoyan et al., 2019).
BSSDP (Bis(sulfo-N-succinimidyl) doxyl-2-spiro-4'-pimelate) : This compound is a stable isotope-substituted bifunctional spin label used for studying the dynamics of membrane proteins, specifically the anion-exchange channel in intact human erythrocytes (P. Anjaneyulu et al., 1988).
BSSD (Burroughs Scientific Processor) : In computing, the BSSD or Burroughs Scientific Processor was noted for its performance in the early 1980s, comparable to the CRAY-1. It integrated parallelism and pipelining for high-performance scientific research applications (D. Kuck & Richard A. Stokes, 1982).
BSSD Iono-Free LC Method : In geolocation technology, the BSSD Iono-Free Linear Combination Method has been applied for aircraft positioning with high accuracy, demonstrating its utility in precision navigation (J. Ćwiklak et al., 2019).
BSSD Algorithms in Acoustics : In the field of acoustics, BSSD algorithms are used for blind source separation, especially in reverberant rooms. Their performance, however, is influenced by source movement and room reverberation (F. Talantzis et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/C19H24N3O16S2/c1-18(2)9-36-19(22(18)29,5-3-14(25)37-20-12(23)7-10(16(20)27)39(30,31)32)6-4-15(26)38-21-13(24)8-11(17(21)28)40(33,34)35/h10-11H,3-9H2,1-2H3,(H,30,31,32)(H,33,34,35) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYBJYBHNBISJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(N1[O])(CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N3O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907306 | |
| Record name | (2,2-Bis{3-[(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy]-3-oxopropyl}-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bssdp | |
CAS RN |
102260-45-7 | |
| Record name | Bis(sulfo-N-succinimidyl)doxyl-2-spiro-4'-pimelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102260457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2-Bis{3-[(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy]-3-oxopropyl}-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)



